2-{2-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(4-methoxyphenyl)acetamide
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Overview
Description
2-{2-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(4-methoxyphenyl)acetamide is a complex organic compound that belongs to the class of oxadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(4-methoxyphenyl)acetamide typically involves a multi-step process:
Formation of the Oxadiazole Ring: The initial step involves the cyclization of a hydrazide with an appropriate carboxylic acid derivative to form the 1,2,4-oxadiazole ring.
Etherification: The oxadiazole derivative is then subjected to etherification with 2-bromo-4-ethoxyphenol to introduce the phenoxy group.
Acylation: The final step involves the acylation of the phenoxy derivative with 4-methoxyaniline to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy and methoxy groups, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to ring-opening and formation of hydrazine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.
Major Products
Oxidation: Formation of aldehydes or acids.
Reduction: Formation of hydrazine derivatives.
Substitution: Introduction of nitro or halogen groups on the aromatic rings.
Scientific Research Applications
2-{2-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(4-methoxyphenyl)acetamide has been studied for various scientific research applications:
Medicinal Chemistry: Potential use as an anti-inflammatory, antimicrobial, or anticancer agent.
Biological Studies: Investigation of its effects on cellular pathways and molecular targets.
Industrial Applications: Use as a precursor for the synthesis of more complex molecules with desired biological activities.
Mechanism of Action
The mechanism of action of 2-{2-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(4-methoxyphenyl)acetamide involves interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways, microbial cell walls, or cancer cell proliferation.
Pathways Involved: It can modulate signaling pathways such as NF-κB, MAPK, or PI3K/Akt, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-{2-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(4-ethoxyphenyl)acetamide
- 2-{2-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(4-methoxyphenyl)acetamide
Uniqueness
- Structural Differences : The presence of ethoxy and methoxy groups in specific positions contributes to its unique chemical and biological properties.
- Biological Activity : Variations in substituents can lead to differences in potency, selectivity, and overall biological activity.
Properties
Molecular Formula |
C25H23N3O5 |
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Molecular Weight |
445.5 g/mol |
IUPAC Name |
2-[2-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy]-N-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C25H23N3O5/c1-3-31-20-12-8-17(9-13-20)25-27-24(28-33-25)21-6-4-5-7-22(21)32-16-23(29)26-18-10-14-19(30-2)15-11-18/h4-15H,3,16H2,1-2H3,(H,26,29) |
InChI Key |
FVXYKNUNSBKBDN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC(=NO2)C3=CC=CC=C3OCC(=O)NC4=CC=C(C=C4)OC |
Origin of Product |
United States |
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